molecular formula C14H20OS B312797 1-[4-(Pentylsulfanyl)phenyl]-1-propanone

1-[4-(Pentylsulfanyl)phenyl]-1-propanone

Cat. No.: B312797
M. Wt: 236.37 g/mol
InChI Key: RRRQBYQUYGHTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Pentylsulfanyl)phenyl]-1-propanone is a ketone derivative featuring a pentylsulfanyl (-S-C₅H₁₁) substituent at the para position of the phenyl ring. The compound’s structure combines a propanone backbone with a sulfur-containing alkyl chain, which influences its electronic, steric, and physicochemical characteristics. Key properties such as solubility, melting/boiling points, and reactivity are modulated by the pentylsulfanyl group, which contributes to increased lipophilicity compared to shorter-chain thioether analogs .

Properties

Molecular Formula

C14H20OS

Molecular Weight

236.37 g/mol

IUPAC Name

1-(4-pentylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C14H20OS/c1-3-5-6-11-16-13-9-7-12(8-10-13)14(15)4-2/h7-10H,3-6,11H2,1-2H3

InChI Key

RRRQBYQUYGHTHK-UHFFFAOYSA-N

SMILES

CCCCCSC1=CC=C(C=C1)C(=O)CC

Canonical SMILES

CCCCCSC1=CC=C(C=C1)C(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes critical data for 1-[4-(Pentylsulfanyl)phenyl]-1-propanone and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Properties/Applications Reference
1-[4-(Methylthio)phenyl]-1-propanone -S-CH₃ C₁₀H₁₂OS 180.27 61 184 (20 Torr) High electron density; used in synthesis
1-[4-(Butylthio)phenyl]-1-propanone -S-C₄H₉ C₁₃H₁₈OS 230.35 - - Intermediate in organic reactions
1-[4-(Butylsulfonyl)phenyl]-1-propanone -SO₂-C₄H₉ C₁₃H₁₈O₃S 254.34 - - Electron-withdrawing; reactive intermediate
4'-(tert-Butyl)propiophenone -C(CH₃)₃ C₁₃H₁₈O 190.28 - - Steric hindrance; affects crystal packing
4'-(Trifluoromethyl)propiophenone -CF₃ C₁₀H₉F₃O 202.17 - - Strong electron-withdrawing; stabilizes charge

Key Observations:

  • Alkylthio Groups (Methylthio, Butylthio, Pentylsulfanyl): Electron-donating sulfur atoms increase aromatic ring electron density, enhancing resonance stabilization of the ketone group . Longer alkyl chains (e.g., pentyl vs. Boiling points rise with chain length due to increased van der Waals interactions (e.g., methylthio analog boils at 184°C under reduced pressure) .
  • Sulfonyl Group (-SO₂-C₄H₉):

    • The sulfonyl group is strongly electron-withdrawing, polarizing the ketone and increasing electrophilicity, which may enhance reactivity in nucleophilic additions .
  • Trifluoromethyl groups impart metabolic stability and resistance to oxidation, making analogs useful in drug design .

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